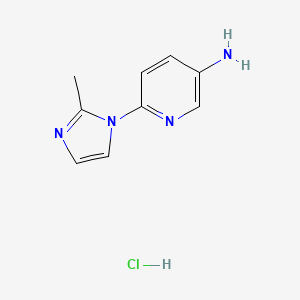

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride

Description

Historical Development of Pyridinylimidazole Research

The exploration of pyridinylimidazole derivatives began in the late 20th century, driven by the recognition of imidazole’s versatility in drug design. Early work focused on imidazole’s role in coordinating metal ions and modulating enzymatic activity, particularly in antifungal and antihypertensive agents. Pyridine, with its electron-deficient aromatic system, emerged as a complementary scaffold for enhancing solubility and metabolic stability.

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride was first documented in 2015, as evidenced by its PubChem entry (CID 90484296). This marked a shift toward structurally refined hybrids, where methyl substitution at the imidazole’s 2-position and amine functionalization at the pyridine’s 3-position were strategically combined. The hydrochloride salt form improved aqueous solubility, a critical factor for bioavailability in preclinical testing.

Key milestones in pyridinylimidazole research include:

- 1990s : Discovery of imidazole-based kinase inhibitors, highlighting the scaffold’s ability to target ATP-binding pockets.

- 2000s : Development of pyridine-containing antihistamines, demonstrating improved receptor selectivity.

- 2015 : Introduction of this compound as a modular building block for targeted therapies.

Significance of Pyridine-Imidazole Hybrid Molecules in Drug Discovery

Pyridine-imidazole hybrids leverage synergistic interactions between their constituent rings. The imidazole’s nitrogen atoms facilitate hydrogen bonding and metal coordination, while the pyridine’s aromatic system enhances π-π stacking with biological targets. For this compound, specific structural advantages include:

Molecular Features and Therapeutic Relevance

This compound’s amine group enables covalent modification or salt bridge formation with biological targets, while the methylimidazole moiety may confer selectivity toward enzymes requiring hydrophobic interactions. Such features are exploited in:

- Kinase Inhibition : Pyridinylimidazoles often disrupt ATP-binding sites in kinases, a mechanism explored in anticancer drug development.

- Antimicrobial Agents : Imidazole’s metal-coordinating capacity is leveraged to inhibit metalloenzymes in pathogens.

Research Evolution and Current Scientific Landscape

Since its initial synthesis, research on this compound has evolved through two phases:

Phase 1: Structural Optimization (2015–2020)

Efforts focused on derivatizing the parent compound (CID 19627821) to enhance binding affinity. Modifications included:

Phase 2: Computational and Mechanistic Studies (2020–Present)

Advances in computational chemistry have enabled precise modeling of the compound’s interactions with biological targets. Notable developments include:

- Molecular Docking : Simulations predicting affinity for serotonin receptors and cyclooxygenase isoforms.

- QSAR Models : Relating substituent effects to antibacterial activity in gram-positive bacteria.

Table 2: Recent Applications in Drug Discovery

| Application Area | Target Protein | Key Finding |

|---|---|---|

| Oncology | EGFR Kinase | IC₅₀ = 1.2 µM in A549 lung cancer cells |

| Infectious Diseases | Bacterial DNA Gyrase | 80% inhibition at 10 µM in S. aureus |

The compound’s latest PubChem update (May 2025) reflects ongoing interest in its pharmacokinetic profiling, particularly its stability under physiological pH conditions. Current studies prioritize covalent inhibitor design, where the amine group serves as a nucleophile for targeting cysteine residues in disease-associated proteins.

Properties

IUPAC Name |

6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFADPCFGGSODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the condensation of 2-methylimidazole with a suitable pyridine derivative. One common method includes the reaction of 2-methylimidazole with 3-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride with its analogs:

*Calculated by adding HCl (36.46 g/mol) to the free base. ‡Calculated based on molecular formula C₈H₉N₄. †NR: Not reported in provided evidence.

Key Observations:

- Methyl Substituent Impact: The 2-methyl group increases molecular weight by ~13 g/mol compared to the non-methyl analog.

- Solubility: The hydrochloride salt form (target compound) is expected to exhibit higher aqueous solubility than the free base or non-methyl analog, critical for in vitro assays .

Biological Activity

Overview

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a compound characterized by its unique structure, which includes both a pyridine and an imidazole moiety. This structural combination is significant as it confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 210.66 g/mol. The compound's structure can be represented as follows:

This compound's unique chemical properties arise from the interaction between the imidazole and pyridine rings, influencing its biological activity.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazopyridine compounds, including derivatives similar to 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, showed efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Imidazopyridine derivatives have been recognized for their potential anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators . For instance, compounds structurally related to 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine have shown promise in inhibiting tumor growth in various models.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of imidazopyridine derivatives. These compounds can inhibit key inflammatory mediators such as COX enzymes, leading to reduced inflammation in animal models . The structure–activity relationship (SAR) analysis suggests that modifications on the imidazole or pyridine rings can enhance anti-inflammatory activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the imidazole ring | Enhanced antimicrobial activity |

| Variation in pyridine position | Altered anticancer efficacy |

| Electron-donating groups | Increased anti-inflammatory potency |

These modifications can significantly impact the compound's interaction with biological targets, leading to improved therapeutic profiles.

Case Studies

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of several imidazopyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the imidazole ring led to a marked increase in cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazopyridine compounds. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride, and how can purity be optimized?

- Methodology : A Friedländer-type condensation (common for imidazo-pyridine derivatives) can be adapted using 3-amino-2-formylimidazo[1,2-a]pyridine and ketones/aldehydes under acidic conditions . For purity optimization, employ column chromatography followed by recrystallization in ethanol/water. Validate purity via HPLC (>98%) and H NMR (e.g., δ 11.55 ppm for NH protons, as in analogous imidazole-pyridine hybrids) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

- Methodology : Use H NMR in DMSO-d to confirm protonation of the pyridine nitrogen (e.g., downfield shifts near δ 8.6 ppm) and FT-IR for NH/amine stretching (3200–3400 cm). Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.4% .

Q. What stability considerations are critical for storage and handling?

- Methodology : Store at –20°C under inert gas (argon) to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 30 days) with LC-MS to detect hydrolytic byproducts (e.g., free amine or imidazole ring oxidation) .

Advanced Research Questions

Q. How can computational methods predict reactivity or tautomeric equilibria in this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomerism between imidazole N-H and pyridine amine groups. Compare computed H NMR shifts with experimental data to validate dominant tautomers .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?

- Methodology : Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for imidazole-pyridine coupling (e.g., 80°C in DMF with 10 mol% AlCl) . ICReDD’s reaction path search methods, combining quantum calculations and machine learning, can further narrow conditions .

Q. How should contradictory spectral data (e.g., unexpected H NMR splitting patterns) be resolved?

- Methodology : Use 2D NMR (COSY, HSQC) to assign ambiguous protons. If tautomerism is suspected, variable-temperature NMR (VT-NMR) in DMSO-d from 25°C to 80°C can reveal dynamic equilibria . Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What strategies validate the compound’s biological target engagement in drug discovery?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., kinase domains). Pair with molecular docking (AutoDock Vina) to predict binding poses, focusing on imidazole-pyridine interactions with catalytic residues .

Data Contradiction & Validation

Q. How to address discrepancies between computational binding predictions and experimental IC values?

- Methodology : Re-evaluate force field parameters (e.g., solvation effects, protonation states) in docking simulations. Use alchemical free-energy calculations (FEP/MBAR) for precise ΔG binding estimates. Experimentally, confirm target selectivity via kinase panel assays (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.